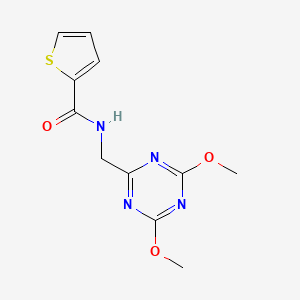

N-((4,6-dimetoxi-1,3,5-triazin-2-il)metil)tiofeno-2-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide is an organic compound that belongs to the class of triazine derivatives. This compound is known for its utility in various chemical reactions, particularly in the synthesis of amides and esters. It is often used as a coupling reagent in organic synthesis due to its ability to activate carboxylic acids.

Aplicaciones Científicas De Investigación

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

The primary target of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide is carboxylic acids . This compound is commonly used for the activation of carboxylic acids, particularly for amide synthesis .

Mode of Action

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide interacts with its targets by forming an active ester. The carboxylic acid reacts with the compound to form the active ester, releasing a molecule of N-methylmorpholinium (NMM) . The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Biochemical Pathways

The biochemical pathway affected by N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide is the amide coupling pathway . This pathway involves the activation of carboxylic acids and their subsequent reaction with amines to form amides . The compound can also be used to synthesize other carboxylic functional groups such as esters and anhydrides .

Pharmacokinetics

It is known that the by-product of the reaction with this compound is highly water-soluble and can be easily removed from the main reaction product .

Result of Action

The result of the action of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide is the formation of amides from the corresponding carboxylic acid and amine . This compound has been shown to be preferable to other coupling agents in several cases, such as for sterically hindered amines .

Action Environment

The action of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide can be influenced by environmental factors such as the presence of water and the type of solvent used. For instance, the compound can mediate amidation reactions in alcohol and aqueous solutions . Furthermore, the reaction with this compound can proceed effectively in tetrahydrofuran (THF) to give the corresponding amides in good yields .

Métodos De Preparación

The synthesis of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine. This reaction forms the quaternary ammonium chloride salt of the compound . The reaction conditions usually involve the use of a solvent such as tetrahydrofuran and a base like sodium carbonate . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide undergoes several types of chemical reactions:

Amide Formation: It reacts with carboxylic acids and amines to form amides.

Esterification: It can also react with carboxylic acids and alcohols to form esters.

Anhydride Formation: The compound can be used to synthesize anhydrides from carboxylic acids.

Common reagents used in these reactions include carboxylic acids, amines, and alcohols. The major products formed are amides, esters, and anhydrides.

Comparación Con Compuestos Similares

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide is similar to other triazine derivatives such as 2-chloro-4,6-dimethoxy-1,3,5-triazine and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride . it is unique in its ability to form stable active esters and its high reactivity in amide and ester formation reactions .

Similar compounds include:

- 2-chloro-4,6-dimethoxy-1,3,5-triazine

- 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride

Actividad Biológica

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of 4,6-dimethoxy-1,3,5-triazine derivatives with thiophene-2-carboxylic acid. The synthesis typically employs coupling agents such as DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride), which facilitates the formation of amide bonds efficiently. The general reaction can be summarized as follows:

Biological Activity

The biological activity of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide has been explored in various studies. Key findings include:

Antiviral Activity

Research indicates that compounds with a triazine core exhibit antiviral properties. For instance, derivatives similar to the target compound have shown effectiveness against viruses such as HCV and HIV by inhibiting viral replication pathways. The mechanism often involves interference with viral polymerases or proteases.

Antitumor Activity

Studies have demonstrated that triazine derivatives can inhibit cancer cell proliferation. The compound's structural features may contribute to its interaction with specific biological targets involved in tumor growth. For example, compounds with similar structures have been reported to exhibit IC50 values in the micromolar range against various cancer cell lines.

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HCV NS5B | 0.35 | |

| Compound B | HIV Protease | 0.20 | |

| Compound C | Cancer Cell Lines | 31.9 |

Anti-inflammatory Activity

In addition to antiviral and anticancer properties, the compound has shown potential anti-inflammatory effects. It may modulate pathways involved in inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX.

Case Studies

Several case studies highlight the efficacy of similar compounds:

- Case Study on Antiviral Efficacy : A study evaluated a series of triazine derivatives against HCV and found that modifications at the triazine ring significantly enhanced antiviral activity, suggesting a structure-activity relationship (SAR) that could be applied to N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide.

- Antitumor Activity Assessment : Another study assessed the cytotoxic effects of triazine derivatives on breast cancer cell lines and reported promising results with IC50 values ranging from 10 to 30 µM for structurally related compounds.

- Anti-inflammatory Mechanisms : Research focusing on anti-inflammatory activity revealed that certain thiophene derivatives could reduce TNF-alpha levels in LPS-stimulated macrophages by over 50%, indicating a potential therapeutic application for inflammatory diseases.

Propiedades

IUPAC Name |

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O3S/c1-17-10-13-8(14-11(15-10)18-2)6-12-9(16)7-4-3-5-19-7/h3-5H,6H2,1-2H3,(H,12,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMFPZXUDEBRSER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNC(=O)C2=CC=CS2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.